molecular formula C16H13F3N6O2S4 B2960654 N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 389072-73-5

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2960654
CAS RN: 389072-73-5
M. Wt: 506.56
InChI Key: VFVHPXFKAPRYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H13F3N6O2S4 and its molecular weight is 506.56. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds with a structure containing two cycles of 1,3,4-thiadiazole. These compounds were synthesized through the acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine by heteryl-substituted acid chlorides. The structure and purity of these compounds were confirmed using NMR-spectroscopy, elemental analysis, and thin-layer chromatography. These studies contribute to the understanding of the chemical synthesis and structural characteristics of thiadiazole derivatives, including the compound (Sych et al., 2019).

Biological Activities

Antimicrobial and Antifungal Action

The synthesized thiadiazole derivatives have been evaluated for their antimicrobial and antifungal activities. Pharmacological studies revealed that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria and have shown antifungal activity against Candida albicans. This indicates the potential of thiadiazole derivatives, including the compound in focus, for applications in combating microbial infections (Sych et al., 2019).

Anticancer Evaluation

Other studies have focused on evaluating the anticancer potential of thiadiazole derivatives. Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies provide insights into the potential therapeutic applications of thiadiazole derivatives in cancer treatment, suggesting that certain derivatives may possess promising anticancer properties (Tiwari et al., 2017).

properties

IUPAC Name

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O2S4/c1-2-28-14-24-22-12(30-14)20-10(26)7-29-15-25-23-13(31-15)21-11(27)8-4-3-5-9(6-8)16(17,18)19/h3-6H,2,7H2,1H3,(H,20,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVHPXFKAPRYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.